Ethyl 4-[2-hydroxy-3-(propan-2-yloxy)propyl]piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-[2-hydroxy-3-(propan-2-yloxy)propyl]piperazine-1-carboxylate is a synthetic organic compound with a complex structure It features a piperazine ring substituted with an ethyl ester group and a hydroxypropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[2-hydroxy-3-(propan-2-yloxy)propyl]piperazine-1-carboxylate typically involves multiple steps. One common method starts with the reaction of piperazine with ethyl chloroformate to form the ethyl piperazine-1-carboxylate intermediate. This intermediate is then reacted with 2-hydroxy-3-(propan-2-yloxy)propyl bromide under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in its desired form.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[2-hydroxy-3-(propan-2-yloxy)propyl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
Ethyl 4-[2-hydroxy-3-(propan-2-yloxy)propyl]piperazine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-[2-hydroxy-3-(propan-2-yloxy)propyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The hydroxypropyl group can form hydrogen bonds with biological molecules, while the piperazine ring can interact with receptors or enzymes. These interactions can modulate biological pathways, leading to various effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate: A compound with similar ester and hydroxy groups but different ring structure.
4-ethyl-3-methylheptane: A structurally different compound but with similar ethyl and hydroxy groups.
Uniqueness
Ethyl 4-[2-hydroxy-3-(propan-2-yloxy)propyl]piperazine-1-carboxylate is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C13H26N2O4 |
---|---|
Molecular Weight |
274.36 g/mol |
IUPAC Name |
ethyl 4-(2-hydroxy-3-propan-2-yloxypropyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C13H26N2O4/c1-4-18-13(17)15-7-5-14(6-8-15)9-12(16)10-19-11(2)3/h11-12,16H,4-10H2,1-3H3 |
InChI Key |
LNGHOSSVHMUVGN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC(COC(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.